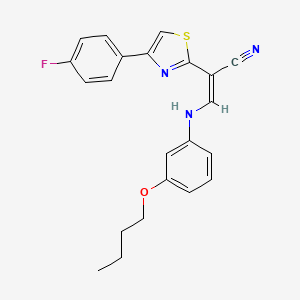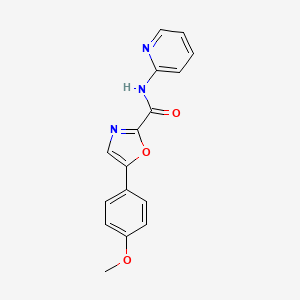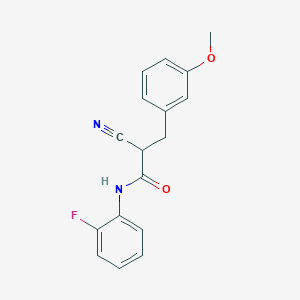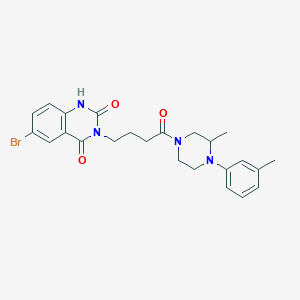![molecular formula C15H18N4O4 B2917620 ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 901885-08-3](/img/structure/B2917620.png)
ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as EETC and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of EETC is not fully understood. However, studies have suggested that EETC may exert its antitumor and antimicrobial effects by inhibiting specific enzymes and pathways involved in cell growth and proliferation. EETC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the growth of bacterial cells by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects:
EETC has been shown to exhibit various biochemical and physiological effects. Studies have suggested that EETC may induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process of blood vessel formation, which is essential for tumor growth and metastasis. EETC has been shown to exhibit minimal toxicity in normal cells, indicating its potential as a safe and effective drug.
Vorteile Und Einschränkungen Für Laborexperimente
EETC has several advantages and limitations for lab experiments. One of the significant advantages is its potent antitumor and antimicrobial activity, making it a promising compound for drug development. EETC is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of EETC is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
Several future directions have been proposed for the study of EETC. One of the significant directions is the development of new analogs of EETC with improved solubility and efficacy. The use of EETC as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases, also requires further investigation. The mechanism of action of EETC needs to be further elucidated to better understand its potential applications in various fields of scientific research.
Conclusion:
EETC is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EETC have been discussed in this paper. Further research is required to fully understand the potential of EETC and its analogs for drug development and other applications.
Synthesemethoden
The synthesis of EETC has been achieved using various methods. One of the commonly used methods is the reaction of ethyl 2-bromoacetate with 4-ethoxyaniline to form ethyl 2-(4-ethoxyphenylamino)-2-oxoacetate. This intermediate is then reacted with sodium azide to form ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
EETC has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of EETC is in the development of new drugs. EETC has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as an antimicrobial agent. EETC has been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
ethyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-3-22-12-7-5-11(6-8-12)16-14(20)10-19-9-13(17-18-19)15(21)23-4-2/h5-9H,3-4,10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFFFUFYLDGEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B2917539.png)
![3-[(2-fluorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2917542.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B2917544.png)
![7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B2917547.png)



![1-[4-[3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2917554.png)


![3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole](/img/structure/B2917558.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2917559.png)